Einecs 224-858-2

Description

Significance and Evolution in Chemical Research

While specific historical accounts detailing the initial synthesis and discovery of Methyl 3-(acetoxy)isocrotonate are not extensively documented in readily available literature, its significance is intrinsically linked to the broader development and understanding of α,β-unsaturated carbonyl compounds. The evolution of its role in chemical research has mirrored the growing sophistication of synthetic methodologies that capitalize on the unique electronic properties of this class of molecules. Initially, research may have focused on understanding its fundamental reactivity, while contemporary studies are more likely to explore its application in complex, multi-step syntheses, including cascade reactions and the construction of stereochemically rich architectures. The continuous drive for efficiency and selectivity in organic synthesis ensures that versatile intermediates like Methyl 3-(acetoxy)isocrotonate remain subjects of interest for developing novel synthetic transformations.

Fundamental Role as a Versatile Synthetic Intermediate

The utility of Methyl 3-(acetoxy)isocrotonate as a synthetic intermediate stems from the presence of multiple reactive sites within its structure. The conjugated system of the α,β-unsaturated ester allows it to act as a Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the β-position. This reactivity is a cornerstone of its application in constructing larger molecular frameworks.

Furthermore, the ester and acetoxy functionalities can undergo a variety of transformations. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or transesterified. The acetoxy group can serve as a leaving group in substitution reactions or be hydrolyzed to a hydroxyl group, providing a handle for further functionalization. This combination of reactive sites makes Methyl 3-(acetoxy)isocrotonate a valuable precursor for the synthesis of a diverse array of organic compounds, including heterocycles and other functionalized molecules. Although specific examples in the synthesis of pharmaceuticals or agrochemicals are not prominently featured in broad chemical literature, its structural motifs are present in many biologically active compounds, suggesting its potential as a key building block. beilstein-journals.org

Contextualization within Ester and Unsaturated Compound Chemistry

Methyl 3-(acetoxy)isocrotonate's chemical behavior is best understood by considering its identity as both an ester and an α,β-unsaturated compound.

As an ester, it is susceptible to nucleophilic acyl substitution. This includes hydrolysis under acidic or basic conditions to yield 3-(acetoxy)isocrotonic acid and methanol (B129727), and transesterification in the presence of other alcohols.

The defining feature of its reactivity, however, is the carbon-carbon double bond conjugated with the carbonyl group of the ester. This conjugation polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition. wikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation.

The presence of the acetoxy group at the 3-position further influences the reactivity of the double bond. It can act as an enol acetate (B1210297), potentially participating in various transition-metal-catalyzed cross-coupling reactions. The interplay of these functional groups provides a rich landscape of chemical transformations, allowing chemists to strategically employ Methyl 3-(acetoxy)isocrotonate in the synthesis of complex target molecules. The reactivity of α,β-unsaturated carbonyl compounds is a subject of ongoing research, with new catalytic systems continually being developed to control the stereoselectivity of additions and other transformations. nih.govresearchgate.net

Interactive Data Table: Properties of Methyl 3-(acetoxy)isocrotonate

| Property | Value |

| IUPAC Name | Methyl (2Z)-3-acetoxybut-2-enoate |

| EINECS Number | 224-858-2 |

| CAS Number | 4525-27-3 |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 194.9 °C at 760 mmHg |

| Density | 1.094 g/cm³ |

| Flash Point | 89 °C |

| Refractive Index | 1.438 |

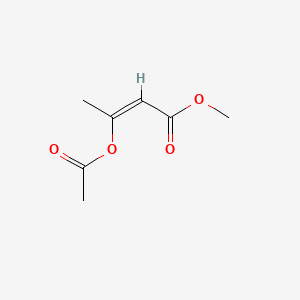

Structure

3D Structure

Properties

CAS No. |

4525-27-3 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl (Z)-3-acetyloxybut-2-enoate |

InChI |

InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4- |

InChI Key |

DEJKBQLJBNGQIU-PLNGDYQASA-N |

Isomeric SMILES |

C/C(=C/C(=O)OC)/OC(=O)C |

Canonical SMILES |

CC(=CC(=O)OC)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Acetoxy Isocrotonate

Established Synthetic Pathways

These pathways represent conventional methods for constructing the target molecule, relying on well-understood chemical reactions.

Esterification of Isocrotonic Acid and Subsequent Acetylation Protocols

A foundational approach to synthesizing Methyl 3-(acetoxy)isocrotonate involves the esterification of isocrotonic acid, followed by a separate acetylation step at the 3-position of the resulting methyl ester ontosight.ai.

Esterification: The initial esterification typically converts isocrotonic acid into its methyl ester. A common and well-established method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Strong mineral acids such as sulfuric acid (H₂SO₄) or sulfonic acids like p-toluenesulfonic acid (TsOH) are frequently employed as catalysts masterorganicchemistry.comorganic-chemistry.org. This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol (methanol) as both reactant and solvent, or by removing the water byproduct masterorganicchemistry.com.

Table 1: General Conditions for Fischer Esterification

| Reactant (Acid) | Alcohol | Catalyst | Typical Conditions | Yield | Notes |

|---|

Subsequent Acetylation: Following esterification, the introduction of the acetoxy group at the 3-position of the methyl isocrotonate (B1243802) intermediate is crucial. While specific protocols for this precise functionalization are not detailed in the provided literature, general methods for introducing acetoxy groups onto unsaturated systems or acetylating hydroxyl functionalities are applicable. This step often utilizes acetylating agents like acetic anhydride (B1165640), typically in the presence of a catalyst ontosight.ailew.romdpi.comnih.govorganic-chemistry.orgsemanticscholar.org. The nature of the "acetylation at the 3-position" suggests a functionalization reaction occurring at the carbon atom adjacent to the ester carbonyl, likely involving the double bond or an allylic position.

Catalytic Reactions Involving Methyl Isocrotonate and Acetic Anhydride

This pathway focuses on the catalytic acetylation of methyl isocrotonate using acetic anhydride, a common and efficient acetylating agent. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact.

Acetic anhydride serves as a versatile reagent for acetylation. Various catalysts can promote this reaction, including Lewis acids, Brønsted acids, and organocatalysts lew.romdpi.comnih.govorganic-chemistry.orgsemanticscholar.orgmdpi.com. For instance, nucleophilic catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) or pyridine (B92270) are known to effectively catalyze the acetylation of alcohols and phenols with acetic anhydride under mild conditions, often leading to high yields nih.govorganic-chemistry.org. Acid catalysts, such as trifluoromethanesulfonic acid (TfOH), can also facilitate acylation reactions mdpi.com. Furthermore, the use of solid acid catalysts, like heteropoly acids (HPAs), offers advantages in terms of recyclability and ease of separation, aligning with green chemistry principles semanticscholar.org.

Table 2: Catalytic Acetylation Methods Using Acetic Anhydride

| Substrate (Example) | Acetylating Agent | Catalyst | Typical Conditions | Yield | References |

|---|---|---|---|---|---|

| Alcohols, Phenols | Acetic Anhydride | DMAP | Room Temp, solvent-free | High | organic-chemistry.org |

| Alcohols, Phenols | Acetic Anhydride | Pyridine | Room Temp, solvent-free | High | nih.gov |

| Salicylic Acid | Acetic Anhydride | Heteropoly Acids (HPAs) | Room Temp | High | semanticscholar.org |

When applied to methyl isocrotonate, these catalytic systems would aim to selectively introduce the acetoxy group at the 3-position, leveraging the catalyst's ability to activate either the acetic anhydride or the substrate.

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry increasingly explores advanced techniques to improve reaction efficiency, safety, and sustainability.

Continuous Flow Synthesis Techniques

Continuous flow chemistry, also known as flow chemistry, offers significant advantages over traditional batch processing for the synthesis of chemical compounds researchgate.netbeilstein-journals.orgresearchgate.net. This methodology involves pumping reactants through reactors, such as microreactors or packed bed reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time researchgate.netbeilstein-journals.orgrsc.orgmdpi.com.

The application of continuous flow techniques to the synthesis of Methyl 3-(acetoxy)isocrotonate could lead to enhanced safety, improved heat and mass transfer, better control over reaction kinetics, and easier scalability researchgate.netbeilstein-journals.orgresearchgate.net. For example, the precise temperature control offered by flow reactors can help manage exothermic acetylation reactions or prevent the formation of unwanted byproducts during esterification rsc.orgmdpi.com. Furthermore, inline monitoring and separation technologies can be integrated into flow systems to streamline purification processes researchgate.net. While specific flow synthesis protocols for Methyl 3-(acetoxy)isocrotonate are not detailed, analogous syntheses of related organic molecules have demonstrated high yields and efficiency using flow reactors beilstein-journals.orgrsc.orgmdpi.com.

Table 3: Examples of Continuous Flow Synthesis for Related Compounds

| Compound Synthesized | Reaction Type | Reactor Type | Key Conditions | Yield | References |

|---|---|---|---|---|---|

| Diazomethane precursor | N-nitrosation | PFA reactor coil | 0°C, controlled flow rates | ~83% | rsc.org |

| Indoles | Fischer Indole Synthesis | PFA/Stainless steel reactor | 110°C/220°C, controlled residence time | 78-95% | mdpi.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances imist.maopcw.orgresearchgate.net. Applying these principles to the synthesis of Methyl 3-(acetoxy)isocrotonate can lead to more sustainable and environmentally benign production methods.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste opcw.orgacs.org.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and opting for greener alternatives, such as water, ethanol (B145695), or solvent-free conditions where feasible imist.maresearchgate.net.

Catalysis: Employing catalytic reagents over stoichiometric ones, as catalysts are used in smaller amounts and can often be recycled, leading to reduced waste and energy consumption opcw.orgacs.org. For instance, using recyclable solid acid catalysts for acetylation can replace corrosive liquid acids semanticscholar.org.

Waste Prevention: Designing processes to minimize waste generation at every step, which can be achieved through efficient reactions and careful selection of reagents imist.maacs.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements imist.maopcw.org.

For the synthesis of Methyl 3-(acetoxy)isocrotonate, greener approaches could involve optimizing the Fischer esterification to minimize excess reagents and byproducts, and employing highly selective and recyclable catalysts for the acetylation step. The development of one-pot procedures that combine esterification and acetylation, or the use of continuous flow systems that inherently offer better control and efficiency, also contribute to greener synthesis researchgate.netbeilstein-journals.org.

Compound Name Table

| Common Name | EINECS Number |

| Methyl 3-(acetoxy)isocrotonate | 224-858-2 |

| Isocrotonic Acid | N/A |

| Methyl Isocrotonate | N/A |

| Methanol | 200-755-8 |

| Acetic Anhydride | 203-596-1 |

| Sulfuric Acid | 231-639-7 |

| p-Toluenesulfonic Acid (TsOH) | 212-378-4 |

| 4-(N,N-Dimethylamino)pyridine (DMAP) | 207-351-7 |

| Pyridine | 206-091-9 |

| Trifluoromethanesulfonic Acid (TfOH) | 237-704-6 |

Reaction Pathways and Transformational Chemistry of Methyl 3 Acetoxy Isocrotonate

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

The presence of the electron-rich carbon-carbon double bond in Methyl 3-acetoxy-2-butenoate makes it susceptible to electrophilic attack. The regioselectivity and mechanism of these additions are influenced by the electronic effects of the substituents, namely the acetoxy group and the methyl group.

Halofluorination Mechanisms and Regioselectivity

Halofluorination, the addition of a halogen and a fluorine atom across a double bond, is a significant transformation. While specific detailed studies on the halofluorination of Methyl 3-acetoxy-2-butenoate were not extensively detailed in the provided search results, general principles of electrophilic addition to α,β-unsaturated esters apply. Electrophilic fluorinating reagents, often in combination with a halide source, can add across the double bond. The regioselectivity is typically governed by the stability of the carbocation intermediate formed. The electron-donating nature of the acetoxy group at the C2 position would likely direct the initial electrophilic attack to C2, leading to a more stable carbocation at C3, which is then attacked by the nucleophilic halide or fluoride (B91410) species. Research into related α,β-unsaturated esters suggests that such additions can lead to fluorinated products with potential applications in pharmaceuticals and agrochemicals nih.govorganic-chemistry.orgchemrxiv.org.

Investigations into Other Electrophilic Additions

Other electrophilic additions to the C=C double bond of Methyl 3-acetoxy-2-butenoate include reactions with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).

Halogenation: The addition of halogens like bromine or chlorine across the double bond typically results in vicinal dihalides, where the halogens are attached to adjacent carbon atoms. The mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. For Methyl 3-acetoxy-2-butenoate, this would lead to a dibromo- or dichloro- derivative.

Hydrohalogenation: The addition of hydrogen halides (HX) to alkenes is a classic electrophilic addition reaction libretexts.orglibretexts.org. Following Markovnikov's rule, the hydrogen atom generally adds to the carbon of the double bond that has a greater number of hydrogen atoms, leading to the more stable carbocation intermediate. In Methyl 3-acetoxy-2-butenoate (CH₃-C(OCOCH₃)=CH-COOCH₃), the double bond is between C2 and C3. The C3 carbon is bonded to a methyl group and a hydrogen, while C2 is bonded to the acetoxy group and the ester carbonyl. Electrophilic attack by H⁺ would likely occur at C3, forming a carbocation at C2, which is stabilized by the adjacent acetoxy group and ester carbonyl. The halide ion would then attack this carbocation.

Nucleophilic Reactivity at the Ester Functionality

The ester group (-COOCH₃) of Methyl 3-acetoxy-2-butenoate is a site for nucleophilic attack, leading to various transformations. The acetoxy group itself can also undergo hydrolysis.

Hydrolytic Transformations and Product Profiles

Hydrolysis of Methyl 3-acetoxy-2-butenoate can occur at two sites: the methyl ester and the enol acetate (B1210297) (acetoxy group).

Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 3-acetoxy-2-butenoic acid and methanol (B129727). CH₃-C(OCOCH₃)=CH-COOCH₃ + H₂O → CH₃-C(OCOCH₃)=CH-COOH + CH₃OH

Enol Acetate Hydrolysis: The acetoxy group, being an enol acetate, is also susceptible to hydrolysis, particularly under acidic conditions. This reaction typically leads to the formation of a ketone. In this case, hydrolysis of the enol acetate would yield Methyl acetoacetate (B1235776) (Methyl 3-oxobutanoate) and acetic acid. CH₃-C(OCOCH₃)=CH-COOCH₃ + H₂O → CH₃-CO-CH₂-COOCH₃ + CH₃COOH

Under more vigorous hydrolytic conditions, both transformations can occur sequentially or concurrently. For instance, complete hydrolysis would yield acetoacetic acid and acetic acid, or upon decarboxylation of acetoacetic acid, acetone, acetic acid, and methanol.

Transesterification Processes and Applications

Transesterification is a reaction where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. Methyl 3-acetoxy-2-butenoate can undergo transesterification with various alcohols (R-OH) in the presence of an acid or base catalyst to form new esters.

CH₃-C(OCOCH₃)=CH-COOCH₃ + R-OH ⇌ CH₃-C(OCOCH₃)=CH-COOR + CH₃OH

This process is widely used in the synthesis of polyesters, biodiesel production, and the preparation of various ester derivatives byjus.comresearchgate.netmasterorganicchemistry.comscience.gov. The specific applications of transesterification involving this compound would depend on the nature of the alcohol used and the resulting ester's properties.

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The ester functionality of Methyl 3-acetoxy-2-butenoate can react with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form new carbon-carbon bonds. These reactions typically involve nucleophilic attack at the carbonyl carbon of the ester.

CH₃-C(OCOCH₃)=CH-COOCH₃ + 2 R-MgX → (R)₂C(OMgX)-CH=C(OCOCH₃)-CH₃ (after addition to ester)

Following hydrolysis, this would lead to a tertiary alcohol. It's also important to consider potential side reactions, such as attack at the enol acetate or addition to the double bond, depending on the specific organometallic reagent and reaction conditions. Organometallic reagents are fundamental tools in organic synthesis for building complex molecular structures scholaris.caacs.orgvapourtec.com.

Compound Name Table:

| Common Name | CAS Number | Einecs Number |

| Methyl 3-acetoxy-2-butenoate | 14078-61-6 | 224-858-2 |

| Methyl 3-acetoxycrotonate | 14078-61-6 | 224-858-2 |

Cyclization and Rearrangement Reactions

Cyclization and rearrangement reactions are critical transformations in organic synthesis, allowing for the construction of complex ring systems and the alteration of molecular skeletons.

Specific research findings detailing thermal cyclization pathways of derivatives of Methyl 3-(acetoxy)isocrotonate were not explicitly found within the scope of the provided search results. While the compound itself and related structures are recognized for their synthetic utility, direct studies focusing on thermal cyclizations of its derivatives are not prominent in the retrieved information.

Studies on rearrangement mechanisms involving compounds with similar structural features, such as the acetoxy group, have been documented. For instance, acid-catalyzed rearrangements of acetoxy-epoxides, such as trans- and cis-1-acetoxy-3,4-epoxypentanes, have been investigated. These reactions can lead to the formation of tetrahydrofuran (B95107) derivatives, like cis- and trans-2-methyl-3-acetoxytetrahydrofuran researchgate.netresearchgate.net. Mechanistic investigations, including those employing ¹⁸O-labeling experiments, have suggested the intermediacy of ortho esters in these types of rearrangements researchgate.netresearchgate.net.

Another example of rearrangement studies in related systems includes the Ireland-Claisen rearrangement. In one reported instance, the Ireland-Claisen rearrangement of 3-acetoxy-2-fluorodec-1-ene under specific conditions failed, leading instead to selective C-silylation at the α-position to the carboxyl group researchgate.net. These studies highlight the complex mechanistic pathways that can be influenced by the presence of acetoxy groups and other functionalities in organic molecules, though direct mechanistic studies on Methyl 3-(acetoxy)isocrotonate itself were not detailed in the provided sources.

Other Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental to organic synthesis, enabling the transformation of one functional group into another. Methyl 3-(acetoxy)isocrotonate, with its ester and alkene functionalities, can potentially undergo various FGIs.

Ester Group Transformations: The methyl ester moiety can be subjected to hydrolysis to yield the corresponding carboxylic acid, or transesterification reactions to form different esters. These transformations are typical reactions of ester functional groups vanderbilt.eduwikipedia.org.

Alkene Reactivity: The double bond in the isocrotonate (B1243802) backbone is susceptible to addition reactions, such as halogenation, hydrohalogenation, or epoxidation, depending on the reaction conditions and reagents used. These reactions can introduce new functional groups or prepare the molecule for subsequent cyclization or rearrangement steps researchgate.netvanderbilt.eduwikipedia.org.

Acetoxy Group Modifications: The acetoxy group itself can be considered a protected alcohol. It can be deprotected under acidic or basic conditions to reveal a hydroxyl group, which can then be further functionalized wikipedia.org.

General strategies for functional group interconversions often involve the conversion of alcohols to halides or sulfonates (which are good leaving groups), displacement of halides or sulfonates with nucleophiles (e.g., cyanide to form nitriles), and dehydration of amides or oximes to nitriles vanderbilt.eduorganic-chemistry.org. While these are general examples, they illustrate the types of transformations that can be envisioned for molecules containing ester and alkene functionalities like Methyl 3-(acetoxy)isocrotonate.

Compound Data Table

| Property | Value | Source |

| Chemical Name | Methyl 3-(acetoxy)isocrotonate | lookchem.comchemblink.com |

| EC Number | 224-858-2 | lookchem.comguidechem.com |

| CAS Number | 4525-27-3 | lookchem.comguidechem.com |

| Molecular Formula | C7H10O4 | lookchem.comguidechem.com |

| Molecular Weight | 158.1519 | lookchem.com |

| Appearance | Colorless liquid | lookchem.com |

| Boiling Point | 194.9 °C at 760 mmHg | lookchem.comguidechem.com |

| Flash Point | 89 °C | lookchem.comguidechem.com |

| Density | 1.094 g/cm³ | lookchem.com |

| Vapor Pressure | 0.431 mmHg at 25 °C | lookchem.com |

| Refractive Index | 1.438 | lookchem.comguidechem.com |

Compound List

Methyl 3-(acetoxy)isocrotonate

Isocrotonic acid

Acetic anhydride (B1165640)

Methyl isocrotonate

1-acetoxy-3,4-epoxypentanes (cis and trans)

2-methyl-3-acetoxytetrahydrofuran (cis and trans)

1-acetoxy-4,5-epoxyhexane (cis and trans)

threo-2-(1-acetoxyethyl)tetrahydrofuran

erythro-2-(1-acetoxyethyl)tetrahydrofuran

3-acetoxy-2-fluorodec-1-ene

Derivatization Strategies and Complex Analogue Synthesis

Rational Design of Methyl 3-(acetoxy)isocrotonate Derivatives

The rational design of derivatives of methyl 3-(acetoxy)isocrotonate is centered on the strategic modification of its key functional groups to achieve desired chemical properties and functionalities. The primary sites for modification are the enol acetate (B1210297), the double bond, and the methyl ester.

One common derivatization approach involves the replacement of the acetoxy group with other functionalities. For instance, the corresponding enol tosylate, Methyl (Z)-3-(tosyloxy)but-2-enoate, has been synthesized from β-ketoesters like methyl acetoacetate (B1235776). smolecule.com This transformation is significant as the tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide array of other substituents.

Another strategy focuses on the synthesis of β-enaminoesters, which are analogues where the acetoxy group is replaced by an amino group. For example, methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate has been synthesized by the reaction of 4-fluoroaniline (B128567) with methyl acetoacetate. ajchem-a.comresearchgate.net The design of such derivatives is often driven by the desire to explore their potential biological activities or to utilize the enamine moiety for further synthetic elaborations.

The design of derivatives can also be guided by computational methods. Density Functional Theory (DFT) has been used to study the geometric structure and chemical reactivity of derivatives like methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate. ajchem-a.com Such studies provide insights into the molecule's Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces, which can inform the design of new analogues with specific electronic properties. ajchem-a.com

Table 1: Key Functional Group Modifications in the Rational Design of Methyl 3-(acetoxy)isocrotonate Derivatives

| Original Functional Group | Target Derivative Functional Group | Potential Application/Advantage |

| Acetoxy (-OAc) | Tosyloxy (-OTs) | Excellent leaving group for nucleophilic substitution |

| Acetoxy (-OAc) | Amino (-NHR) | Introduction of diverse substituents, potential biological activity |

| Double Bond (C=C) | Cycloadducts | Formation of complex cyclic structures via Diels-Alder reactions |

| Methyl Ester (-COOMe) | Other Esters/Amides | Modification of solubility and reactivity |

Synthetic Routes to Structurally Diverse Analogues

The synthesis of structurally diverse analogues of methyl 3-(acetoxy)isocrotonate often starts from readily available β-ketoesters, such as methyl acetoacetate.

A primary synthetic route to enol derivatives involves the formation of an enolate from the β-ketoester, followed by trapping with an electrophile. For the synthesis of Methyl (Z)-3-(tosyloxy)but-2-enoate, a key development was the use of tetramethylethylenediamine (TMEDA) in combination with lithium chloride (LiCl) as the base system to achieve high (Z)-selectivity in the tosylation of the enol oxygen. smolecule.com Functionalized Grignard reagents can also be employed in a two-step process to first form an enolate and then tosylate it, allowing for the introduction of various substituents. smolecule.com

The synthesis of β-enaminoester analogues is typically achieved through the condensation reaction of a β-ketoester with a primary or secondary amine. The synthesis of methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate from 4-fluoroaniline and methyl acetoacetate is a representative example of this approach. ajchem-a.comresearchgate.net

Diels-Alder reactions represent another important synthetic route to generate complex analogues. While methyl 3-(acetoxy)isocrotonate itself is a dienophile, related α,β-unsaturated ketoesters like methyl 2-oxobut-3-enoate have been shown to undergo [4+2] cycloadditions with various 1,3-dienes. dtu.dk This strategy allows for the construction of highly functionalized cyclohexene (B86901) rings, which can serve as scaffolds for further chemical modifications.

Stereoselective Synthesis and Chiral Induction in Derivative Formation

Stereoselectivity is a critical aspect in the synthesis of derivatives of methyl 3-(acetoxy)isocrotonate, particularly when creating chiral centers.

The synthesis of the (Z)-isomer of enol derivatives like Methyl (Z)-3-(tosyloxy)but-2-enoate demonstrates geometric stereoselectivity. smolecule.com The choice of base and reaction conditions is crucial for controlling the E/Z ratio of the resulting double bond.

While specific examples of chiral induction in the derivatization of methyl 3-(acetoxy)isocrotonate are not extensively documented in the provided search results, general principles of asymmetric synthesis can be applied. For instance, the synthesis of chiral α-substituted-β-ketoesters featuring a quaternary stereocenter has been achieved through the trifluoromethylthiolation of enamines derived from β-ketoesters. mdpi.com This suggests that chiral auxiliaries or catalysts could be employed in reactions involving the enolate of methyl acetoacetate to induce chirality in the resulting derivatives.

Furthermore, stereoselective total syntheses of complex molecules often utilize building blocks with defined stereochemistry. For example, a Z-selective cross-metathesis reaction has been used to introduce a (Z)-3-butenoate side chain in the synthesis of a tricyclic prostaglandin (B15479496) D2 metabolite methyl ester. nih.gov This highlights the importance of stereocontrolled methods for incorporating structural motifs related to methyl 3-(acetoxy)isocrotonate into larger, more complex molecules. The base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate has also been shown to be highly stereoselective, yielding the (E)-isomer of the corresponding ethoxy derivative. rsc.org

Incorporation into Polymeric or Supramolecular Architectures

The vinyl group in methyl 3-(acetoxy)isocrotonate and its derivatives makes them potential monomers for polymerization reactions. Anionic polymerization is a common method for polymerizing acrylates. For instance, the anionic polymerization of α-methyl-β-pentyl-β-propiolactone, a related lactone, has been used to synthesize an α,β-alkyl branched polyester. researchgate.net

While direct polymerization of methyl 3-(acetoxy)isocrotonate is not detailed in the provided search results, the general reactivity of acrylates in polymerization is well-established. The properties of the resulting polymer would be influenced by the presence of the acetoxy group.

The incorporation of related monomers into more complex polymeric structures has also been explored. For example, copolymers based on propene and 3-methylbut-1-ene have been prepared, where the incorporation of the comonomer influences the properties of the resulting polymer. google.com

Applications of Methyl 3 Acetoxy Isocrotonate in Advanced Synthetic Disciplines

Utility as a Precursor in Specialized Organic Syntheses

Methyl 3-(acetoxy)isocrotonate is a key starting material in a variety of specialized organic syntheses, primarily due to its reactive nature which allows for its incorporation into more complex molecular frameworks. One of the most notable applications of its derivatives is in the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction used to generate dihydropyridine and pyridine rings. wikipedia.orgchemtube3d.comorganic-chemistry.org In this reaction, a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia or ammonium acetate) condense to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org

While the classical Hantzsch synthesis often employs ethyl acetoacetate (B1235776), Methyl 3-(acetoxy)isocrotonate, being a derivative of methyl acetoacetate, can be readily converted to key intermediates for this reaction, such as methyl 3-aminocrotonate. researchgate.netnih.gov The resulting dihydropyridine and pyridine scaffolds are central to many areas of medicinal and materials chemistry.

The versatility of this compound extends to its use in the synthesis of other heterocyclic systems. For instance, derivatives of acetoacetates are fundamental in the Biginelli reaction for the synthesis of dihydropyrimidinones and in the Knorr pyrazole synthesis.

Table 1: Key Data for Methyl 3-(acetoxy)isocrotonate

| Property | Value |

|---|---|

| EINECS Number | 224-858-2 |

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| Synonyms | Methyl (Z)-3-acetoxybut-2-enoate, Methyl 3-(acetyloxy)-2-butenoate |

| Physical State | Liquid |

Role in the Development of Pharmaceutical Intermediates

The dihydropyridine core, readily accessible through reactions involving precursors derived from Methyl 3-(acetoxy)isocrotonate, is the cornerstone of a major class of cardiovascular drugs known as calcium channel blockers. wikipedia.org These drugs, including well-known examples like nifedipine, amlodipine, and felodipine, are widely used to treat hypertension and angina. wikipedia.org The synthesis of these pharmaceuticals often relies on the Hantzsch reaction, where the dihydropyridine ring is constructed from components including a β-ketoester derivative. wikipedia.orggoogle.com

The general synthetic route involves the condensation of an aromatic aldehyde, two equivalents of a β-ketoester (or its enamine derivative), and a source of ammonia. nih.gov Methyl 3-aminocrotonate, which can be synthesized from Methyl 3-(acetoxy)isocrotonate, is a common reactant in these syntheses, leading to the formation of the crucial 1,4-dihydropyridine structure. researchgate.netnih.gov

The ability to introduce a wide variety of substituents onto the dihydropyridine ring by choosing different starting aldehydes and β-ketoesters allows for the fine-tuning of the pharmacological properties of the resulting drugs. This modularity makes precursors like Methyl 3-(acetoxy)isocrotonate highly valuable in medicinal chemistry for the development of new and improved pharmaceutical agents.

Contributions to Agrochemical Synthesis

The structural motifs accessible from Methyl 3-(acetoxy)isocrotonate are also prevalent in the field of agrochemicals. Pyridine and pyrimidine derivatives, for example, form the chemical backbone of numerous herbicides, insecticides, and fungicides. The synthesis of these heterocyclic compounds often follows similar principles to those used in pharmaceutical chemistry, relying on the condensation of smaller building blocks.

While specific examples directly citing the use of Methyl 3-(acetoxy)isocrotonate in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its potential as a precursor is clear. The reactivity of this compound makes it a suitable starting material for the construction of the heterocyclic cores found in a variety of pesticides. The development of novel agrochemicals often involves the exploration of new synthetic routes to known active structures or the creation of analogues with improved efficacy or environmental profiles, areas where versatile precursors play a critical role.

Table 2: Examples of Heterocyclic Scaffolds Derived from Acetoacetate Precursors

| Heterocyclic System | Synthetic Method | Relevance |

|---|---|---|

| Dihydropyridines | Hantzsch Synthesis | Pharmaceuticals (e.g., Nifedipine) |

| Pyridines | Hantzsch Synthesis (with oxidation) | Pharmaceuticals, Agrochemicals |

| Pyrimidinones | Biginelli Reaction | Pharmaceuticals |

| Pyrazoles | Knorr Synthesis | Pharmaceuticals, Dyes |

Application as a Chiral Building Block in Enantioselective Chemistry

The field of enantioselective chemistry focuses on the synthesis of single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. Methyl 3-(acetoxy)isocrotonate, as a prochiral molecule, has the potential to be a valuable substrate in asymmetric transformations to generate chiral building blocks.

Key reactions that could be applied to this compound include asymmetric hydrogenation and asymmetric conjugate addition. In asymmetric hydrogenation, a chiral catalyst directs the addition of hydrogen across the double bond, leading to the formation of a chiral saturated ester with high enantiomeric excess. nih.govwikipedia.org This resulting chiral product can then be used as a building block in the synthesis of more complex molecules.

Similarly, asymmetric conjugate addition, also known as the Michael addition, involves the addition of a nucleophile to the β-position of the α,β-unsaturated ester. nih.govnih.gov The use of a chiral catalyst or a chiral nucleophile can control the stereochemistry of the newly formed stereocenter. These methods provide a powerful means of introducing chirality early in a synthetic sequence, and substrates like Methyl 3-(acetoxy)isocrotonate are ideal candidates for such transformations due to their functionality and reactivity. While specific industrial applications of this compound as a chiral building block are not widely reported, its structure lends itself to these well-established methods for creating enantiomerically pure compounds.

Advanced Analytical Characterization Methodologies for Methyl 3 Acetoxy Isocrotonate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure and identifying functional groups within Methyl 3-(acetoxy)isocrotonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms and the electronic environment within a molecule. While specific published spectral data for Methyl 3-(acetoxy)isocrotonate was not directly found in the provided search results, its structure allows for the prediction of characteristic signals. The molecule's structure is CH₃-O-C(=O)-CH=C(OCOCH₃)-CH₃.

Expected ¹H NMR Signals: The proton NMR spectrum is expected to display distinct signals corresponding to the different types of protons present:

Methyl ester protons (CH₃O-): A singlet, typically observed in the range of δ 3.7–3.8 ppm, arising from the methyl group attached to the ester oxygen.

Acetoxy methyl protons (-OCOCH₃): A singlet, expected around δ 2.0–2.1 ppm, characteristic of the methyl group in an acetate (B1210297) ester.

Vinyl methyl protons (-CH=C(CH₃)-): A singlet, likely appearing in the δ 1.8–2.0 ppm region, associated with the methyl group directly attached to the alkene carbon.

Vinyl proton (=CH-): A singlet, expected in the δ 5.5–6.0 ppm range, corresponding to the proton attached to the alkene carbon. The precise chemical shift would be influenced by the electron-withdrawing acetoxy group and the methyl group on the double bond.

Expected ¹³C NMR Signals: The carbon NMR spectrum is anticipated to reveal signals for each unique carbon atom:

Ester carbonyl carbons: Two distinct signals are expected for the carbonyl carbons of the methyl ester and the acetate ester, typically in the δ 165–172 ppm range. The methyl ester carbonyl is usually found around δ 165–170 ppm, while the acetate ester carbonyl may appear slightly downfield, around δ 170–172 ppm.

Alkene carbons: The two carbons of the double bond are expected to resonate in the olefinic region. The carbon bearing the proton (=CH-) would likely appear around δ 120–130 ppm, while the carbon bearing the acetoxy group and methyl group (=C(OCOCH₃)-CH₃) would be found further downfield, likely in the δ 140–150 ppm range due to the electronegative oxygen.

Methyl carbons: Signals for the methyl ester (CH₃O-), acetoxy methyl (-OCOCH₃), and vinyl methyl (-CH=C(CH₃)-) are expected in the aliphatic region, typically around δ 50–55 ppm (ester methyl), δ 20–22 ppm (acetoxy methyl), and δ 15–20 ppm (vinyl methyl), respectively.

Table 6.1: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl 3-(acetoxy)isocrotonate

| Proton/Carbon Type | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| Methyl ester (CH₃O-) | 3.7–3.8 (s) | 50–55 |

| Acetoxy methyl (-OCOCH₃) | 2.0–2.1 (s) | 20–22 |

| Vinyl methyl (-CH=C(CH₃)-) | 1.8–2.0 (s) | 15–20 |

| Vinyl proton (=CH-) | 5.5–6.0 (s) | 120–130 |

| Methyl ester carbonyl (C=O) | - | 165–170 |

| Acetoxy carbonyl (C=O) | - | 170–172 |

| Alkene Carbon (C-H) | - | 120–130 |

| Alkene Carbon (C-OAc, C-CH₃) | - | 140–150 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is highly effective for identifying the presence of specific functional groups based on their characteristic absorption frequencies. Methyl 3-(acetoxy)isocrotonate possesses ester and alkene functionalities, which give rise to distinct IR absorption bands.

Carbonyl Stretching (C=O): The presence of two ester groups (methyl ester and acetate ester) will result in strong absorption bands in the carbonyl stretching region, typically between 1735–1750 cm⁻¹. The acetate ester carbonyl may appear slightly higher in frequency than the methyl ester carbonyl.

Carbon-Carbon Double Bond Stretching (C=C): The alkene functionality is expected to show a medium absorption band in the range of 1640–1660 cm⁻¹.

Carbon-Oxygen Stretching (C-O): The ester linkages will exhibit strong C-O stretching vibrations, typically found in the 1050–1250 cm⁻¹ region. Multiple bands may be observed due to the asymmetric and symmetric stretching of the C-O bonds in the ester groups.

Carbon-Hydrogen Stretching (C-H):

Aliphatic C-H stretching from the methyl groups (sp³ hybridized carbons) will appear as multiple bands in the region of 2850–2990 cm⁻¹.

Olefinic C-H stretching from the vinyl proton (sp² hybridized carbon) is expected in the region of 3000–3100 cm⁻¹.

Table 6.2: Expected IR Absorption Bands for Methyl 3-(acetoxy)isocrotonate

| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity |

| C=O (Methyl ester) | 1740–1750 | Strong |

| C=O (Acetoxy ester) | 1735–1745 | Strong |

| C=C (Alkene) | 1640–1660 | Medium |

| C-O (Ester) | 1050–1250 | Strong |

| C-H (sp³ Aliphatic) | 2850–2990 | Multiple |

| C-H (sp² Olefinic) | 3000–3100 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For Methyl 3-(acetoxy)isocrotonate, the molecular formula is C₇H₁₀O₄.

Using standard atomic masses:

Carbon (¹²C): 12.00000 Da

Hydrogen (¹H): 1.007825 Da

Oxygen (¹⁶O): 15.994915 Da

The calculated exact mass for C₇H₁₀O₄ is: (7 × 12.00000) + (10 × 1.007825) + (4 × 15.994915) = 84.00000 + 10.07825 + 63.97966 = 158.05791 Da .

HRMS analysis would confirm this exact mass, thereby verifying the molecular formula and providing strong evidence for the compound's identity.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of Methyl 3-(acetoxy)isocrotonate and for separating it from impurities or byproducts formed during synthesis.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. It is widely used for purity analysis and quantitative determination.

Principle: In GC, a sample is vaporized and passed through a capillary column containing a stationary phase. Compounds separate based on their differential partitioning between the mobile gas phase and the stationary phase, which is influenced by factors such as boiling point, polarity, and interaction with the stationary phase.

Application for Methyl 3-(acetoxy)isocrotonate: Methyl 3-(acetoxy)isocrotonate has a reported boiling point of 194.9 °C at 760 mmHg lookchem.com, indicating it is sufficiently volatile for GC analysis. GC can be employed to detect and quantify impurities, such as starting materials, intermediates, or side products from its synthesis.

Method Development: The choice of GC column (e.g., polar or non-polar stationary phase) and temperature program is critical for achieving optimal separation and reproducible retention times. Factors like column length, carrier gas flow rate, and detector type (e.g., Flame Ionization Detector - FID) are also optimized.

Purity Assessment: The purity is typically determined by the relative area percentage of the main compound's peak compared to the total area of all detected peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress and assessing the purity of organic compounds.

Principle: TLC involves separating compounds on a thin layer of adsorbent material (e.g., silica (B1680970) gel or alumina) coated on a plate. A solvent system (mobile phase) moves up the plate by capillary action, carrying the sample components with it. Separation occurs based on differences in polarity and adsorption to the stationary phase.

Application for Methyl 3-(acetoxy)isocrotonate: TLC is valuable for quickly checking the completion of synthesis reactions and identifying the presence of impurities.

Method Development: A suitable mobile phase is typically determined through trial and error, often involving mixtures of non-polar solvents (like hexane (B92381) or petroleum ether) and more polar solvents (like ethyl acetate or acetone). For Methyl 3-(acetoxy)isocrotonate, a common system might involve a mixture such as 10% ethyl acetate in petroleum ether, as seen for similar compounds rsc.org.

Purity Assessment: After development, the TLC plate is visualized, typically using UV light or chemical stains. The presence of multiple spots indicates impurities, while a single spot suggests a relatively pure compound. The retardation factor (Rf value), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is used for identification and comparison.

Compound Name Table:

| Common Name | EC Number | CAS Number |

| Methyl 3-(acetoxy)isocrotonate | 224-858-2 | 4525-27-3 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Extensive searches were conducted to identify X-ray crystallography data pertaining to Methyl 3-(acetoxy)isocrotonate (Einecs 224-858-2) and its derivatives. While Methyl 3-(acetoxy)isocrotonate has been identified with the CAS number 4525-27-3 and molecular formula C7H10O4 mdpi.com, specific X-ray crystallography data, such as crystal system, space group, unit cell parameters, or atomic coordinates, for this compound itself was not found in the provided search results.

Similarly, detailed research findings and crystallographic data suitable for inclusion in data tables for direct derivatives of Methyl 3-(acetoxy)isocrotonate were not identified. Some search results mentioned X-ray crystal analysis for related compounds or general classes of derivatives. For instance, a publication noted the synthesis and thermal cyclization reactions of "Methyl Isocrotonate (B1243802) Derivatives," including X-ray crystal analysis of a specific compound (Compound 9), but the actual crystallographic data was not available in the provided snippets jst.go.jp. Other identified crystal structures, such as those for methyl 3-acetoxy-3-dehydroxyursolate nih.gov or trichothecene (B1219388) derivatives researchgate.net, involve core chemical structures significantly different from isocrotonate, and thus fall outside the strict scope of focusing solely on Methyl 3-(acetoxy)isocrotonate and its direct derivatives.

Therefore, based on the available search results, it is not possible to provide a detailed section on the X-ray crystallography of Methyl 3-(acetoxy)isocrotonate and its derivatives with specific research findings and data tables as requested.

Theoretical and Computational Investigations of Methyl 3 Acetoxy Isocrotonate

In Silico Approaches for Structure-Reactivity and Structure-Property CorrelationsIn silico methods, including Quantitative Structure-Activity Relationships (QSAR) and other structure-property correlation models, are used to predict a molecule's behavior based on its chemical structuremdpi.com. These approaches can help in designing new compounds with desired properties. Unfortunately, specific in silico studies correlating the structure of Methyl 3-(acetoxy)isocrotonate with its reactivity or properties were not found.

Due to the absence of specific research findings and data for Methyl 3-(acetoxy)isocrotonate in these advanced computational areas, the generation of detailed research findings and data tables as required by the prompt is not feasible.

Compound List:

Methyl 3-(acetoxy)isocrotonate

Q & A

Basic Question: How can researchers ensure experimental reproducibility when studying Einecs 224-858-2?

Methodological Answer:

Reproducibility requires meticulous documentation of experimental parameters. Key steps include:

- Material Characterization : Specify purity grades, suppliers (with geographic details if non-standard), and batch numbers .

- Protocol Standardization : Detail synthesis steps, reaction conditions (temperature, pressure, time), and equipment calibration procedures. For example:

| Parameter | Documentation Example |

|---|---|

| Solvent Purity | ≥99.9%, HPLC-grade, Supplier X |

| Reaction Temperature | 25°C ± 0.5°C (calibrated thermocouple) |

| Instrumentation | Model Y, Serial Z, Software Version |

- Data Archiving : Raw datasets (e.g., NMR spectra, chromatograms) should be retained in supplementary materials .

- Cross-Validation : Replicate experiments with independent researchers to confirm outcomes .

Basic Question: What statistical approaches are appropriate for analyzing variability in physicochemical data for this compound?

Methodological Answer:

Address variability using:

- Descriptive Statistics : Report mean ± standard deviation for triplicate measurements.

- Inferential Tests : Apply ANOVA for multi-group comparisons or Student’s t-test for pairwise analysis .

- Uncertainty Quantification : Document instrument error margins (e.g., ±0.1% for mass spectrometry) and propagate uncertainties in derived parameters (e.g., reaction yields) .

Advanced Question: How should researchers resolve contradictions between experimental results and prior literature on this compound?

Methodological Answer:

Systematically investigate discrepancies through:

Methodological Audit : Compare solvent systems, analytical techniques, and environmental controls with cited studies .

Controlled Replication : Reproduce a key literature protocol using identical materials and conditions .

Multivariate Analysis : Use principal component analysis (PCA) to identify hidden variables (e.g., trace impurities) impacting outcomes .

Literature Reconciliation : Highlight methodological divergences in the discussion section (e.g., differing spectral resolution in prior work) .

Advanced Question: What advanced analytical techniques validate structural integrity in novel derivatives of this compound?

Methodological Answer:

Combine orthogonal methods:

- Spectroscopic Confirmation : Use high-resolution NMR (¹H, ¹³C, 2D-COSY) and FT-IR to verify functional groups .

- Chromatographic Purity : Employ HPLC-MS with a certified reference standard to quantify impurities (<0.1% threshold) .

- Crystallographic Data : Single-crystal X-ray diffraction for unambiguous structural assignment, supplemented by Cambridge Structural Database (CSD) cross-referencing .

Advanced Question: How can multidisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

Integrate computational and experimental workflows:

- In Silico Modeling : Perform DFT calculations to predict reaction pathways or spectroscopic signatures .

- Kinetic Profiling : Use stopped-flow spectroscopy to capture transient intermediates .

- Collaborative Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, citing contributors explicitly .

Basic Question: What ethical and reporting standards apply to studies involving this compound?

Methodological Answer:

- Ethical Compliance : Disclose safety protocols (e.g., fume hood use, waste disposal) and institutional review board approvals for biological assays .

- Transparency in Reporting : Use the STAR Methods framework for detailed subsections (e.g., "Quantification and Statistical Analysis") .

- Citation Ethics : Attribute prior work rigorously, avoiding "citation stuffing" while ensuring foundational studies are acknowledged .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.